1,3-dimethyl-8-(2-methylphenyl)-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,3-Dimethyl-8-(2-methylphenyl)-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (synonyms: BRN 5651096, DTXSID40242604) is a synthetic heterocyclic compound derived from the imidazo[2,1-f]purine scaffold . Its structure features two methyl groups at positions 1 and 3 of the imidazo-purine core, with a 2-methylphenyl substituent at position 8 and a 4-methylphenyl group at position 7 (Figure 1).
Properties
Molecular Formula |
C23H21N5O2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2,4-dimethyl-6-(2-methylphenyl)-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H21N5O2/c1-14-9-11-16(12-10-14)18-13-27-19-20(25(3)23(30)26(4)21(19)29)24-22(27)28(18)17-8-6-5-7-15(17)2/h5-13H,1-4H3 |
InChI Key |
MPWLREVTTFWSEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=CC=C5C)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-(2-methylphenyl)-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of the imidazole ring, followed by the introduction of the purine moiety. Key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Introduction of the purine ring: This step involves the cyclization of an appropriate precursor, such as an aminoimidazole, with formamide or formic acid.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-(2-methylphenyl)-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,3-dimethyl-8-(2-methylphenyl)-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-(2-methylphenyl)-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The imidazo[2,1-f]purine-2,4-dione scaffold allows extensive structural modifications, particularly at positions 7, 8, and 3. Below is a comparison of key analogs:
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